2-(2-Hydroxyethoxy)ethyl methanesulfonate
Overview
Description
2-(2-Hydroxyethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is known for its role as an intermediate in various chemical reactions and its applications in scientific research. The compound is characterized by the presence of a methanesulfonate group attached to a 2-(2-hydroxyethoxy)ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(2-Hydroxyethoxy)ethanol+Methanesulfonyl chloride→2-(2-Hydroxyethoxy)ethyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed to yield 2-(2-hydroxyethoxy)ethanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is used to neutralize the acid formed during the reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: 2-(2-Hydroxyethoxy)ethanol and methanesulfonic acid.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl methanesulfonate is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the modification of biological activity and function.
Comparison with Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl tosylate
- 2-(2-Hydroxyethoxy)ethyl triflate
- 2-(2-Hydroxyethoxy)ethyl bromide
Comparison: 2-(2-Hydroxyethoxy)ethyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity and stability compared to other similar compounds. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property distinguishes it from compounds with tosylate or triflate groups, which may have different reactivity profiles.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S/c1-11(7,8)10-5-4-9-3-2-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENTXTVKVQPSTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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